![molecular formula C24H25N3O4S B13791463 Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-13-4](/img/structure/B13791463.png)
Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzo[d]imidazole and thiophene ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of 1,3-diethyl-2’-aminobenzimidazole with thiophene-2-carboxaldehyde under acidic conditions to form the spiro linkage. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups attached to the benzimidazole or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is being investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research, where it may inhibit key enzymes involved in tumor growth and proliferation.
Medicine
In medicine, (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is being studied for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its spiro structure imparts stability and rigidity, making it suitable for use in polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound has a broad spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[d]imidazole-2,3’-thiophene] derivatives: These compounds share the spiro linkage and similar ring systems but differ in the substituents attached to the rings.
Benzimidazole derivatives: Compounds with a benzimidazole core but lacking the spiro linkage or thiophene ring.
Thiophene derivatives: Compounds with a thiophene ring but without the benzimidazole moiety.
Uniqueness
What sets (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. The combination of benzimidazole and thiophene rings in a spiro configuration allows for unique interactions with biological targets and provides a versatile platform for further chemical modifications.
Properties
CAS No. |
885722-13-4 |
|---|---|
Molecular Formula |
C24H25N3O4S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
dimethyl 1,3-diethyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C24H25N3O4S/c1-5-26-17-14-10-11-15-18(17)27(6-2)24(26)19(21(28)30-3)20(22(29)31-4)32-23(24)25-16-12-8-7-9-13-16/h7-15H,5-6H2,1-4H3 |
InChI Key |
FOCLFKRYACTCHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


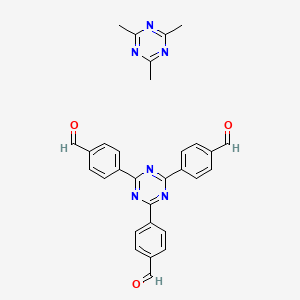
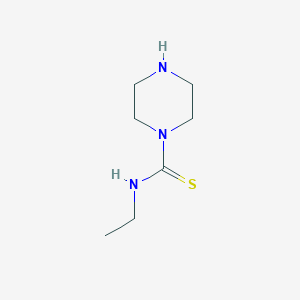
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

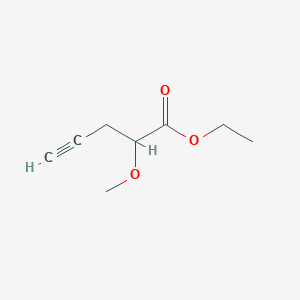
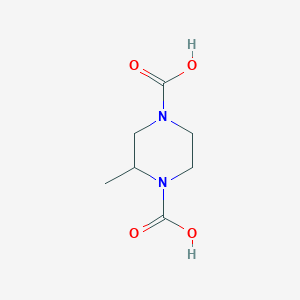
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
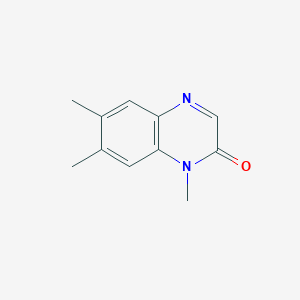
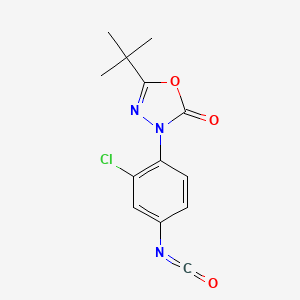
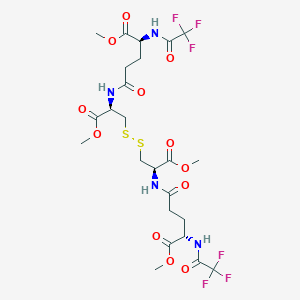
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)

